molecular formula C7H5N3O4 B13218438 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid

Katalognummer: B13218438
Molekulargewicht: 195.13 g/mol
InChI-Schlüssel: NIPCXUYQJLOERB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. Common reagents include halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

Wirkmechanismus

The mechanism of action of 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with nucleic acids, proteins, and enzymes, affecting their function and activity . These interactions can modulate biological pathways and processes, making the compound useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both hydroxyl groups and a carboxylic acid group, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H5N3O4

Molekulargewicht

195.13 g/mol

IUPAC-Name

4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C7H5N3O4/c11-3-1-4(12)10-2-8-5(7(13)14)6(10)9-3/h1-2,12H,(H,9,11)(H,13,14)

InChI-Schlüssel

NIPCXUYQJLOERB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=NC(=C2NC1=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.